molecular formula C20H23N3O4S2 B2757758 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-34-1

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2757758
CAS No.: 865162-34-1
M. Wt: 433.54
InChI Key: LBFVJSJKPUEGMC-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Biological Activity

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities attributed to its unique structural features. The compound comprises a benzamide moiety linked to a benzo[d]thiazole and a dimethylsulfamoyl group, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O4S2, with a molecular weight of 433.54 g/mol. The structural complexity suggests multiple functional groups that can engage in various interactions with biological molecules, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the sulfamoyl group is particularly notable as it has been associated with antibacterial effects. For instance, compounds containing benzothiazole derivatives have demonstrated significant antibacterial properties, suggesting that this compound may also possess similar activity.

Anticancer Activity

Preliminary studies have shown that related compounds exhibit antitumor activity. For example, certain benzothiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The anticancer mechanisms often involve the induction of apoptosis and disruption of cell cycle progression. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but warrants further investigation .

The mechanism of action for this compound is likely multifaceted due to its complex structure:

  • Antibacterial Mechanism : It may inhibit bacterial cell wall synthesis, similar to other sulfonamide derivatives.
  • Antitumor Mechanism : Potential interactions with DNA or inhibition of specific enzymes involved in cell proliferation could explain its anticancer properties .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
(Z)-4-(N,N-dimethylsulfamoyl)...Benzamide, ThiazoleAntimicrobial, Anti-inflammatory
SulfamethoxazoleSulfamoyl groupAntibacterial
Benzothiazole derivativesThiazole ringAnticancer, Antimicrobial
ThiazolidinedionesThiazole ringAntidiabetic

This table highlights the potential pharmacological effects associated with structural components common to these compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-27-14-13-23-17-7-5-6-8-18(17)28-20(23)21-19(24)15-9-11-16(12-10-15)29(25,26)22(2)3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVJSJKPUEGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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